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molecular formula C8H8ClFO2 B8754537 3-Chloro-4-ethoxy-2-fluorophenol

3-Chloro-4-ethoxy-2-fluorophenol

Cat. No. B8754537
M. Wt: 190.60 g/mol
InChI Key: YDIHJQNEKNJKCP-UHFFFAOYSA-N
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Patent
US07569258B2

Procedure details

30.02 g of the compound (C2) was dissolved in 300 mL of THF. sec-BuLi (1.01 M solution, 124 mL) was added dropwise to the resulting solution in a temperature range of −70 to −75° C., and after completing the dropwise addition, the mixture was stirred for 1 hour in that temperature range. 40 mL of a THF solution having 18.71 g triisopropyl borate dissolved therein was added dropwise to the resulting solution in a temperature range of −70 to −75° C., and after completing the dropwise addition, the mixture was stirred for 1 hour in that temperature range. Thereafter, the temperature of the solution was gradually increased to room temperature, followed by stirring over night. After adding 11.92 g of acetic acid to the reaction mixture, followed by stirring for 30 minutes, 29.95 g of hydrogen peroxide was added dropwise thereto slowly at room temperature, and after completing the dropwise addition, the mixture was stirred for 4.5 hours at room temperature. A sodium nitrite aqueous solution and ethyl acetate were added to the reaction mixture, followed by mixing, and the mixture was left at rest to separate into an organic layer and an aqueous layer, followed by extracting to the organic layer. The resulting organic layer was washed sequentially with water and a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain a residue. The residue was a yellowish solid. 30.97 g of the residue was purified by a preparative column chromatography using a mixed solvent of heptane and ethyl acetate (heptane/ethyl acetate=5/1 by volume) as a developing solvent and silica gel as a mediator to obtain 13.29 g of 3-chloro-4-ethoxy-2-fluorophenol (b64). The resulting compound (b64) was a yellowish solid.
Quantity
30.02 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step Two
Quantity
18.71 g
Type
reactant
Reaction Step Three
Quantity
29.95 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
11.92 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH3:10])=[C:4]([Cl:11])[C:3]=1[F:12].[Li]C(CC)C.B(OC(C)C)(OC(C)C)[O:19]C(C)C.OO.N([O-])=O.[Na+]>C1COCC1.C(OCC)(=O)C.C(O)(=O)C>[Cl:11][C:4]1[C:3]([F:12])=[C:2]([OH:19])[CH:7]=[CH:6][C:5]=1[O:8][CH2:9][CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
30.02 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)OCC)Cl)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
124 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
18.71 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
29.95 g
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
11.92 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour in that temperature range
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the dropwise addition
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
therein was added dropwise to the resulting solution in a temperature range of −70 to −75° C.
ADDITION
Type
ADDITION
Details
the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour in that temperature range
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring over night
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
slowly at room temperature
ADDITION
Type
ADDITION
Details
the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 4.5 hours at room temperature
Duration
4.5 h
ADDITION
Type
ADDITION
Details
by mixing
WAIT
Type
WAIT
Details
the mixture was left at rest
CUSTOM
Type
CUSTOM
Details
to separate into an organic layer
EXTRACTION
Type
EXTRACTION
Details
by extracting to the organic layer
WASH
Type
WASH
Details
The resulting organic layer was washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
30.97 g of the residue was purified by a preparative column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1OCC)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.29 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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